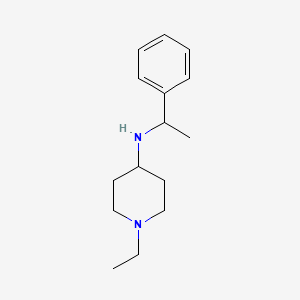

1-ethyl-N-(1-phenylethyl)piperidin-4-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-ethyl-N-(1-phenylethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-3-17-11-9-15(10-12-17)16-13(2)14-7-5-4-6-8-14/h4-8,13,15-16H,3,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHIXBOAKWKZHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NC(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901266482 | |

| Record name | 1-Ethyl-N-(1-phenylethyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901266482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626217-88-7 | |

| Record name | 1-Ethyl-N-(1-phenylethyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626217-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-N-(1-phenylethyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901266482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 4 Aminopiperidine Derivatives, Centered on 1 Ethyl N 1 Phenylethyl Piperidin 4 Amine Framework

Impact of N1-Substituent Variations on Molecular Interactions and Binding Profiles

The substituent at the N1 position of the piperidine (B6355638) ring plays a pivotal role in determining the binding affinity and selectivity of 4-aminopiperidine (B84694) derivatives. Variations at this position directly influence how the molecule orients itself within the binding pocket of a target protein, such as a receptor or an enzyme.

Research indicates that substituents at the piperidine ring nitrogen side tend to interact with specific regions of target proteins. For instance, in the context of cytochrome P450 (CYP) enzymes, these substituents bind toward the K−β region along the I helix of CYP3A4. acs.org The nature of the N1-substituent, including its size, flexibility, and electronic properties, can significantly alter these interactions.

Key Research Findings:

Alkyl Chains: The length and branching of alkyl chains at the N1 position affect the compound's lipophilicity and steric profile. For example, replacing the N1-ethyl group with longer or bulkier alkyl groups can either enhance or diminish binding, depending on the topology of the binding site. Flexible linkers, such as those with three or more "linear" aliphatic carbons, can help avoid steric hindrance by allowing the molecule to adopt a more favorable conformation within the active site. acs.org

Aromatic and Heterocyclic Rings: Introduction of aromatic or heterocyclic rings at the N1 position can lead to additional binding interactions, such as pi-pi stacking or hydrogen bonding, which can significantly increase affinity. For example, a phenethyl group (a phenyl group attached to an ethyl linker) is a common N1-substituent in potent opioid receptor agonists.

Electronic Effects: The electronic properties of the N1-substituent can influence the basicity of the piperidine nitrogen. This, in turn, can affect the strength of ionic interactions with acidic residues in the target's binding site.

| N1-Substituent | Predicted Interaction Type | Potential Impact on Binding Profile |

| Ethyl | Hydrophobic interaction | Establishes a baseline for binding affinity. |

| Propyl/Butyl | Increased hydrophobic interaction | May improve affinity if the binding pocket accommodates the larger size. |

| Phenethyl | Hydrophobic and potential π-π stacking | Can significantly enhance affinity through additional aromatic interactions. |

| Benzyl (B1604629) | Hydrophobic and potential π-π stacking | Similar to phenethyl, but with less conformational flexibility. |

Influence of N-(1-Phenylethyl) Moiety on Ligand-Target Recognition

In many 4-aminopiperidine-based ligands, the 4-amino nitrogen atom and its substituents are crucial for establishing key interactions. For example, this nitrogen can act as a hydrogen bond acceptor or donor. Studies have shown that the 4-amino nitrogen can form a strong hydrogen bond with residues like serine 119 in the active site of CYP3A4. acs.org The phenylethyl group itself can engage in van der Waals and hydrophobic interactions, further anchoring the ligand in the binding pocket.

Modifications of the Piperidine Ring and Their Conformational Effects on Activity

The piperidine ring serves as a central scaffold, and its conformation is crucial for the correct spatial orientation of the pharmacophoric groups. The piperidine ring typically adopts a chair conformation, which minimizes steric strain. science.gov Substituents on the ring can influence the equilibrium between different chair conformations and can also introduce new steric or electronic interactions.

Modifications to the piperidine ring can have profound effects on the biological activity of the molecule:

Substitution on the Ring: Introducing substituents on the carbon atoms of the piperidine ring can alter its conformational preferences and introduce new points of interaction with the target. For instance, a methyl group at the 3-position can create stereoisomers with vastly different potencies. nih.gov

Ring Size: Expanding or contracting the piperidine ring (e.g., to a homopiperidine or pyrrolidine) changes the distances and angles between the key functional groups, which can disrupt the optimal binding geometry.

Introduction of Heteroatoms: Replacing a carbon atom in the piperidine ring with another heteroatom (e.g., oxygen to form a morpholine (B109124) ring) can alter the ring's conformation and introduce new hydrogen bonding capabilities.

The conformational behavior of the piperidine ring is also influenced by the nature of the N1-substituent. Bulky substituents can favor an equatorial position to minimize steric clashes, which in turn affects the orientation of the 4-amino substituent.

Stereoisomeric Considerations in Structure-Activity Relationships

The presence of chiral centers in the 1-ethyl-N-(1-phenylethyl)piperidin-4-amine framework, such as the alpha-carbon of the 1-phenylethyl group and potentially substituted carbons on the piperidine ring, gives rise to stereoisomers. These stereoisomers can exhibit significant differences in their biological activity, a phenomenon known as stereoselectivity.

For example, in a related compound, N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, which has three chiral centers, the eight possible stereoisomers display extreme differences in analgesic activity. nih.gov The most potent isomers were found to be thousands of times more active than morphine, while their corresponding enantiomers were the least potent. nih.gov This highlights the critical importance of stereochemistry in the interaction between the ligand and its target.

The specific configuration at each chiral center determines the three-dimensional arrangement of the molecule's functional groups. Only the isomer with the correct spatial orientation of these groups will be able to bind effectively to the target's active site. For instance, research has suggested that for certain opioid analgesics, a 3R,4S configuration at the piperidine ring and an S configuration at the phenylethyl 2-carbon are beneficial for potency. nih.gov

Exploration of Substituent Effects on Ligand-Target Recognition Mechanisms for 4-Aminopiperidines

Key Recognition Mechanisms:

Hydrogen Bonding: The 4-amino group is a key hydrogen bonding motif. The electronic nature of its substituents can modulate the hydrogen bonding capacity of the nitrogen atom. acs.org

Hydrophobic Interactions: Alkyl and aryl substituents, such as the ethyl group at N1 and the phenylethyl group at the 4-amino position, contribute to hydrophobic interactions with nonpolar regions of the binding site.

Ionic Interactions: The basic piperidine nitrogen can be protonated at physiological pH, allowing it to form an ionic bond with an acidic residue (e.g., aspartate or glutamate) in the target protein.

Mechanistic Investigations of 4 Aminopiperidine Molecular Interactions

Enzyme-Substrate Interactions: Binding and Catalysis Mechanisms (e.g., Cytochrome P450-mediated N-dealkylation)

The metabolism of many therapeutic agents containing the 4-aminopiperidine (B84694) moiety is predominantly carried out by Cytochrome P450 (CYP) enzymes, with CYP3A4 being a major isoform responsible for their N-dealkylation. acs.orgnih.gov This biotransformation is a critical pathway that influences the clearance and pharmacological profile of these compounds. nih.gov

The catalytic mechanism involves the binding of the 4-aminopiperidine substrate within the active site of the CYP enzyme. acs.org Molecular mechanics-based docking studies have revealed that several structural regions of CYP3A4 are crucial for these interactions, including the B–C loop, F–G loop, I helix, and the K−β region. acs.orgnih.gov These interactions are essential for orienting the substrate in a position suitable for catalysis. nih.gov

A key interaction involves the formation of a hydrogen bond between the 4-amino group of the piperidine (B6355638) ring and the hydroxyl group of a specific serine residue (Serine 119) in the B–C loop of CYP3A4. acs.org This hydrogen bond anchors the substrate above the heme porphyrin ring, positioning the α-carbon hydrogens of the N-alkyl substituents for abstraction by the reactive P450 compound I intermediate. acs.org The reactivity of these α-carbon hydrogens is a driving factor in the direction of the catalytic N-dealkylation reaction. acs.orgnih.gov For compounds with different N-alkyl groups, such as the ethyl and phenylethyl groups in "1-ethyl-N-(1-phenylethyl)piperidin-4-amine," CYP3A4 would catalyze the removal of these groups. nih.gov While CYP3A4 is the major isoform, other enzymes like CYP2D6 may also contribute to the metabolism of certain 4-aminopiperidine derivatives, often through different reactions like aromatic hydroxylation. acs.orgresearchgate.net

| CYP3A4 Structural Region | Key Residues Involved | Type of Interaction | Role in Catalysis |

|---|---|---|---|

| B–C loop | Serine 119 | Hydrogen Bonding | Orients the 4-amino group, anchoring the substrate. acs.org |

| F–G loop | R212, F213, F215, F241 | Hydrophobic/van der Waals | Contributes to substrate binding and positioning. acs.orgnih.gov |

| I helix | I301, F304, A305, T309 | Hydrophobic/van der Waals | Stabilizes the substrate within the active site. acs.orgnih.gov |

| K−β region | I369, A370, M371, R372 | Hydrophobic/van der Waals | Essential for orienting substrates for catalysis. acs.orgnih.gov |

Receptor Ligand Binding Dynamics and Affinity Studies (e.g., Opioid Receptors for Analogous Structures)

The 4-aminopiperidine core is a fundamental component of potent synthetic opioids, most notably fentanyl and its analogs. nih.gov These compounds primarily exert their effects by acting as agonists at the µ-opioid receptor (MOR). nih.gov The binding affinity and dynamics of these ligands are highly dependent on the nature of the substituents on both the piperidine nitrogen and the 4-amino nitrogen. nih.gov

For structures analogous to "1-ethyl-N-(1-phenylethyl)piperidin-4-amine," the phenylethyl group attached to the piperidine nitrogen is a critical determinant of high-affinity binding to the µ-opioid receptor. nih.gov This group interacts with a hydrophobic pocket in the receptor, with the phenyl ring forming an aromatic stacking interaction with tryptophan residue Trp293. nih.gov The piperidine ring itself adopts a specific conformation within the binding site, allowing the protonated amine to form a crucial salt bridge with an aspartate residue (Asp147). nih.gov

Modifications to the substituents can modulate receptor selectivity and functional activity. For instance, studies on related 4-substituted piperidines have shown that altering the length and flexibility of the side chains can significantly improve binding affinity at both µ- and δ-opioid receptors (DOR). nih.gov Some analogs exhibit a desirable profile of MOR agonism combined with DOR antagonism. nih.gov The stereochemistry of the substituents also plays a profound role; specific stereoisomers of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (ohmefentanyl) show vast differences in analgesic potency and receptor affinity, with certain configurations being thousands of times more potent than morphine. nih.gov These findings highlight the stringent structural requirements for potent opioid receptor interaction, which are relevant for predicting the potential receptor binding profile of "1-ethyl-N-(1-phenylethyl)piperidin-4-amine."

| Structural Feature | Receptor Interaction | Effect on Binding/Activity | Reference Compound Example |

|---|---|---|---|

| N-phenethyl group on piperidine | Aromatic stacking with Trp293 at MOR | Crucial for high binding affinity. nih.gov | Fentanyl |

| Protonated piperidine nitrogen | Salt bridge with Asp147 at MOR | Essential for anchoring the ligand. nih.gov | Fentanyl |

| Substituents on the 4-amino group | Interacts with various residues in the binding pocket | Modulates affinity and selectivity. nih.gov | Carfentanil, Lofentanil |

| Stereochemistry (e.g., at C3, C4) | Precise orientation within the receptor | Can lead to extreme differences in potency and affinity. nih.gov | Ohmefentanyl isomers |

Molecular Target Identification and Validation in Chemical Biology Research (e.g., Ergosterol (B1671047) Biosynthesis Enzymes)

Beyond their well-known interactions with CNS receptors, novel molecular targets for 4-aminopiperidine derivatives have been identified in the field of chemical biology, particularly in the search for new antifungal agents. mdpi.comnih.gov Inspired by established antifungals like fenpropidin (B1672529) and amorolfine, which contain piperidine or morpholine (B109124) cores, research has demonstrated that certain 4-aminopiperidines are potent inhibitors of fungal ergosterol biosynthesis. mdpi.com

Ergosterol is a vital component of the fungal cell membrane, and its biosynthetic pathway is a well-validated target for antifungal drugs. nih.govcreative-biolabs.com Studies on a library of synthesized 4-aminopiperidines revealed that compounds with a phenylethyl residue at the piperidine nitrogen, combined with a long alkyl chain (e.g., n-dodecyl) at the 4-amino group, exhibit significant antifungal activity against clinically relevant species like Candida spp. and Aspergillus spp. mdpi.comnih.gov

Analysis of the sterol patterns in fungi treated with these compounds provided insights into their molecular mechanism. mdpi.com The active 4-aminopiperidines were found to inhibit two key enzymes in the post-squalene part of the ergosterol biosynthesis pathway: sterol C14-reductase (ERG24) and sterol C8-isomerase (ERG2). mdpi.com The inhibition of these enzymes disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and compromising the integrity and function of the fungal cell membrane. mdpi.comnih.gov This identification and validation of ergosterol biosynthesis enzymes as molecular targets opens a new therapeutic avenue for the 4-aminopiperidine scaffold. mdpi.com

Elucidation of Molecular Pathways Involved in Compound Action

The molecular interactions of "1-ethyl-N-(1-phenylethyl)piperidin-4-amine" and its analogs can initiate distinct molecular pathways depending on the biological context.

Metabolic Pathway via Cytochrome P450: In mammals, the primary molecular pathway for 4-aminopiperidines is metabolic transformation. nih.gov As detailed in section 4.1, these compounds are substrates for CYP enzymes, mainly CYP3A4. acs.orgnih.gov The pathway involves binding to the enzyme's active site, followed by an oxidative N-dealkylation reaction. nih.gov This process is a clearance mechanism, converting the parent compound into metabolites that can be more easily excreted. acs.org Understanding this pathway is critical for predicting the pharmacokinetic properties of any new derivative.

Antifungal Pathway via Ergosterol Biosynthesis Inhibition: In pathogenic fungi, specific 4-aminopiperidine derivatives engage a completely different molecular pathway. mdpi.com As established in section 4.3, they act as inhibitors of the enzymes sterol C14-reductase and sterol C8-isomerase. mdpi.comnih.gov This action initiates a cascade of downstream effects:

The direct blockage of the ergosterol biosynthesis pathway. mdpi.com

A decrease in the concentration of ergosterol in the fungal cell membrane. nih.gov

The accumulation of atypical, often toxic, sterol precursors. mdpi.com

Disruption of membrane fluidity, permeability, and the function of membrane-bound proteins. creative-biolabs.com This ultimately leads to the inhibition of fungal growth and cell death, defining a clear antifungal mechanism of action. mdpi.com

The elucidation of these distinct pathways underscores the versatility of the 4-aminopiperidine scaffold, which can be chemically tailored to interact with diverse molecular targets in different organisms, leading to vastly different biological outcomes.

Advanced Analytical Methodologies for Characterizing 1 Ethyl N 1 Phenylethyl Piperidin 4 Amine and Its Analogs

Chromatographic Separation Techniques for Purity Assessment and Isomer Resolution

Chromatography is fundamental to separating the target compound from impurities, starting materials, and by-products, as well as for resolving different stereoisomers. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) in Research Settings

HPLC is a powerful technique for the purity assessment of non-volatile compounds like 1-ethyl-N-(1-phenylethyl)piperidin-4-amine. In research settings, it is employed to quantify the main component and detect any synthesis-related impurities.

Due to the presence of two chiral centers in 1-ethyl-N-(1-phenylethyl)piperidin-4-amine (at the C4 position of the piperidine (B6355638) ring and the benzylic carbon of the phenylethyl group), four possible stereoisomers can exist. HPLC, particularly with a chiral stationary phase, is the premier method for resolving such isomers. The separation of diastereomers can often be achieved on standard reversed-phase columns, while enantiomeric resolution necessitates a specialized chiral column. For example, research on analogous complex piperidine derivatives has demonstrated the successful separation of diastereomers using semi-preparative HPLC with a mobile phase consisting of isopropanol (B130326) in hexanes nih.gov.

Table 1: Illustrative HPLC Conditions for Isomer Resolution of Piperidine Analogs

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Detection | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Example Retention Times | Diastereomer 1: 13.35 min, Diastereomer 2: 18.49 min nih.gov |

Gas Chromatography (GC) for Volatile Derivatives Analysis

Gas Chromatography (GC) is highly effective for analyzing volatile and thermally stable compounds. While primary and secondary amines like 1-ethyl-N-(1-phenylethyl)piperidin-4-amine can be analyzed directly, their polarity can lead to poor peak shape and column interaction. Therefore, derivatization to form less polar, more volatile derivatives is a common strategy to improve chromatographic performance.

GC coupled with a mass spectrometer (GC-MS) is one of the most widely used techniques for identifying forensic drug samples, offering both separation and structural information unodc.org. The analysis of fentanyl precursors and related compounds is routinely performed using GC-MS nih.govnist.gov. For quantitative analysis of volatile amines in pharmaceutical substances, a validated GC method typically uses a DB-17 column with helium as the carrier gas researchgate.net.

Table 2: Typical GC-MS Parameters for the Analysis of Amine Compounds

| Parameter | Condition |

|---|---|

| Column | Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film) nih.gov |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 250 °C (Splitless mode) nih.gov |

| Oven Program | Initial temp 150°C, ramp to 260°C |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis

Mass spectrometry is an indispensable tool for molecular weight determination and structural elucidation. It provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, allowing for confirmation of the molecular formula and detailed structural analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition. For 1-ethyl-N-(1-phenylethyl)piperidin-4-amine, the molecular formula is C₁₅H₂₄N₂. HRMS can confirm this formula by measuring its monoisotopic mass with a high degree of accuracy. This technique is routinely used to identify novel synthetic opioids and their precursors ugent.be. For instance, the related compound N-Phenyl-1-(2-phenylethyl)piperidin-4-amine (4-ANPP) has a theoretical monoisotopic mass of 280.1939, which can be confirmed using instruments like a Q Exactive Orbitrap mzcloud.org.

Table 3: Exact Mass Determination of 1-ethyl-N-(1-phenylethyl)piperidin-4-amine

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₂₄N₂ |

| Theoretical Monoisotopic Mass | 232.19395 Da |

| Typical HRMS Instrument | Quadrupole Time-of-Flight (QTOF), Orbitrap |

| Expected Mass Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (typically the protonated molecule, [M+H]⁺), which is then fragmented through collision-induced dissociation (CID). The resulting product ions provide a structural fingerprint of the molecule. The fragmentation patterns of fentanyl-related compounds are well-studied and can be used to predict the fragmentation of 1-ethyl-N-(1-phenylethyl)piperidin-4-amine wvu.edu.

For N-alkylated piperidine structures, fragmentation commonly occurs at the bonds adjacent to the nitrogen atoms. Key fragmentation pathways for the protonated molecule ([M+H]⁺ at m/z 233.2) would likely include:

Loss of the N-ethyl group: Cleavage leading to the loss of ethylene (B1197577) (C₂H₄).

Cleavage of the phenylethyl group: Formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 or a styryl cation at m/z 105.

Piperidine ring opening: Cleavage of the piperidine ring can produce a series of characteristic smaller ions.

Studies on the closely related precursor 4-ANPP (m/z 281) show a characteristic base peak at m/z 188, with other significant product ions at m/z 146, 134, and 105, which arise from further fragmentation wvu.edu. These established pathways provide a strong basis for interpreting the MS/MS spectrum of 1-ethyl-N-(1-phenylethyl)piperidin-4-amine.

Table 4: Predicted MS/MS Fragmentation for Protonated 1-ethyl-N-(1-phenylethyl)piperidin-4-amine ([M+H]⁺ = m/z 233.2)

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 233.2 | 204.2 | C₂H₅ (Ethyl radical) |

| 233.2 | 128.1 | C₈H₉ (Phenylethyl radical) |

| 233.2 | 105.1 | C₈H₉N (Ethylaminostyrene) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the de novo structural elucidation of organic molecules. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments (e.g., COSY, HSQC, HMBC), the precise connectivity of all atoms in a molecule can be determined.

For 1-ethyl-N-(1-phenylethyl)piperidin-4-amine, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the phenyl group, the aliphatic protons on the piperidine ring, and the protons of the two different ethyl groups. The ¹³C NMR spectrum would similarly show distinct resonances for each unique carbon atom. Complete assignments of ¹H and ¹³C signals for fentanyl and its analogs have been achieved using a suite of 2D NMR experiments, which correlate protons and carbons that are directly bonded (HSQC) or separated by two to three bonds (HMBC) springermedizin.deresearchgate.net. This allows for the unambiguous assignment of the entire molecular skeleton.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-ethyl-N-(1-phenylethyl)piperidin-4-amine

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H | 7.20 - 7.40 (m, 5H) | 126.0 - 129.0, 145.0 (Ar-C) |

| Piperidine-H (axial, equatorial) | 1.50 - 3.00 (m, 9H) | 30.0 - 55.0 |

| N-CH₂-CH₃ | 2.40 (q, 2H) | 52.0 |

| N-CH₂-CH₃ | 1.10 (t, 3H) | 12.0 |

| N-CH(CH₃)-Ph | 3.80 (q, 1H) | 58.0 |

| N-CH(CH₃)-Ph | 1.40 (d, 3H) | 24.0 |

One-Dimensional (1D) NMR (e.g., ¹H, ¹³C) for Chemical Shift Analysis

One-dimensional NMR spectroscopy is a fundamental tool for determining the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, within a molecule. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic environment of each nucleus, providing a unique fingerprint of the molecular structure. acs.orgspringermedizin.de

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-ethyl-N-(1-phenylethyl)piperidin-4-amine would exhibit distinct signals corresponding to the protons of the ethyl group, the phenylethyl moiety, and the piperidine ring. The protons on the piperidine ring often show complex splitting patterns due to conformational dynamics and coupling between adjacent axial and equatorial protons. acs.org Protons attached to carbons adjacent to nitrogen atoms (α-carbons) are typically deshielded and appear at a lower field (higher ppm value). researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the piperidine ring carbons are influenced by the nature of the N-alkyl substituent. researchgate.net The carbons of the ethyl and phenylethyl groups will have characteristic shifts, and the aromatic carbons of the phenyl ring will appear in the typical downfield region (110-160 ppm). The analysis of ¹³C chemical shifts helps confirm the carbon skeleton of the molecule. springermedizin.de

Interactive Data Table 1: Predicted ¹H NMR Chemical Shifts for 1-ethyl-N-(1-phenylethyl)piperidin-4-amine

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Ethyl-CH₃ | 0.9 - 1.2 | Triplet (t) | Coupled to the ethyl -CH₂- group. |

| Ethyl-CH₂ | 2.3 - 2.6 | Quartet (q) | Attached to the piperidine nitrogen; coupled to the ethyl -CH₃ group. |

| Piperidine-H2, H6 (axial & equatorial) | 2.0 - 3.0 | Multiplets (m) | Protons on carbons adjacent to the ethyl-substituted nitrogen. |

| Piperidine-H3, H5 (axial & equatorial) | 1.4 - 2.0 | Multiplets (m) | Piperidine ring protons. |

| Piperidine-H4 | 2.5 - 3.0 | Multiplet (m) | Proton on the carbon bearing the N-(1-phenylethyl)amine substituent. |

| Phenylethyl-CH₃ | 1.3 - 1.5 | Doublet (d) | Coupled to the phenylethyl methine proton. |

| Phenylethyl-CH | 3.8 - 4.2 | Quartet (q) | Methine proton coupled to the adjacent methyl group. |

| Aromatic-H (Phenyl) | 7.2 - 7.4 | Multiplets (m) | Protons on the phenyl ring of the phenylethyl group. |

| Amine N-H | 1.0 - 3.0 | Broad Singlet (br s) | Chemical shift can be variable and may exchange with D₂O. |

Interactive Data Table 2: Predicted ¹³C NMR Chemical Shifts for 1-ethyl-N-(1-phenylethyl)piperidin-4-amine

| Assignment | Predicted Chemical Shift (ppm) | Notes |

| Ethyl-CH₃ | 10 - 15 | |

| Ethyl-CH₂ | 50 - 55 | Carbon attached to the piperidine nitrogen. |

| Piperidine-C2, C6 | 52 - 58 | Carbons adjacent to the ethyl-substituted nitrogen. |

| Piperidine-C3, C5 | 28 - 35 | |

| Piperidine-C4 | 50 - 55 | Carbon bearing the N-(1-phenylethyl)amine substituent. |

| Phenylethyl-CH₃ | 22 - 26 | |

| Phenylethyl-CH | 55 - 60 | |

| Aromatic-C (ipso) | 140 - 145 | Carbon attached to the ethylamine (B1201723) moiety. |

| Aromatic-C (ortho, meta, para) | 125 - 130 |

Two-Dimensional (2D) NMR (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides information about the chemical environments of nuclei, 2D NMR experiments are essential for determining the connectivity of atoms within a molecule. springermedizin.detandfonline.com

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically on adjacent carbons. This is invaluable for tracing the proton networks within the piperidine ring, the ethyl group, and the phenylethyl substituent, confirming their individual structures. springermedizin.de For instance, a cross-peak between the ethyl -CH₂ and -CH₃ signals would confirm their connectivity.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. springermedizin.de By combining the information from ¹H, ¹³C, and HSQC/HMQC spectra, each C-H bond in the molecule can be definitively assigned.

The stereochemistry of substituted piperidines can also be investigated using 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space, allowing for the determination of the relative configuration of substituents on the ring. tandfonline.comrsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netresearchgate.net These two techniques are often complementary, as some vibrational modes may be strong in IR and weak in Raman, and vice versa. thermofisher.com

C-H Stretching: The spectrum would show characteristic C-H stretching vibrations. Aromatic C-H stretches from the phenyl group typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and ethyl groups appear just below 3000 cm⁻¹. mdpi.com

N-H Stretching: The secondary amine (N-H) in the molecule would exhibit a stretching vibration in the region of 3300-3500 cm⁻¹. researchgate.net This band can sometimes be broad due to hydrogen bonding.

C-N Stretching: C-N stretching vibrations for aliphatic amines are typically found in the 1020-1250 cm⁻¹ region.

Aromatic Ring Vibrations: The phenyl group will show characteristic C=C stretching bands within the 1450-1600 cm⁻¹ region. Out-of-plane (OOP) bending vibrations for substituted benzenes also appear in the fingerprint region (below 900 cm⁻¹), which can help confirm the substitution pattern.

Interactive Data Table 3: Characteristic Vibrational Frequencies for 1-ethyl-N-(1-phenylethyl)piperidin-4-amine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Phenyl | Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Strong |

| Aliphatic | Aliphatic C-H Stretch | 2850 - 2980 | Strong | Strong |

| Phenyl | Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| Amine | N-H Stretch | 3300 - 3500 | Medium-Weak, Broad | Weak |

| Amine | C-N Stretch | 1020 - 1250 | Medium | Medium |

| Alkane | C-H Bend | 1350 - 1470 | Medium | Medium |

| Phenyl | Aromatic C-H OOP Bend | 690 - 900 | Strong | Weak |

Computational Chemistry and Theoretical Modeling of 1 Ethyl N 1 Phenylethyl Piperidin 4 Amine and Its Derivatives

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its structure, stability, and reactivity. Methods like Density Functional Theory (DFT) are often employed to study piperidine-containing compounds. For a molecule such as 1-ethyl-N-(1-phenylethyl)piperidin-4-amine, QM calculations can elucidate several key aspects:

Electronic Structure: QM can determine the distribution of electrons within the molecule by calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Electrostatic Potential: By mapping the electrostatic potential onto the electron density surface, regions that are electron-rich (nucleophilic) or electron-poor (electrophilic) can be identified. For this compound, the nitrogen atoms of the piperidine (B6355638) ring and the secondary amine are expected to be electron-rich, representing likely sites for protonation or interaction with electron-deficient centers.

Reactivity Descriptors: QM calculations can provide quantitative descriptors of reactivity. For instance, theoretical calculations have been used to compare experimental chemical shifts with calculated absolute shieldings for related fentanyl analogues, confirming protonation sites on the piperidine ring. researchgate.net These calculations help predict how the molecule will interact with other reagents or biological targets.

Table 1: Predicted Electronic Properties from Conceptual QM Calculations

| Property | Predicted Characteristic for 1-ethyl-N-(1-phenylethyl)piperidin-4-amine | Significance |

|---|---|---|

| HOMO-LUMO Gap | Moderate to high | Indicates good kinetic stability. |

| Molecular Dipole Moment | Non-zero | Suggests the molecule is polar, influencing its solubility and intermolecular interactions. |

| Electrostatic Potential | Negative potential around nitrogen atoms | Highlights these as primary sites for hydrogen bonding and protonation. |

| Proton Affinity | High at the piperidine nitrogen | Predicts the most likely site of protonation under acidic conditions. |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Studies

While QM methods are precise, they are computationally expensive for large systems or long timescales. Molecular Mechanics (MM) offers a more efficient alternative by using classical physics (force fields) to model molecular behavior. nih.gov MM is the foundation for Molecular Dynamics (MD) simulations, which track the movements of atoms over time, providing insights into the molecule's flexibility and conformational preferences. frontiersin.org

For 1-ethyl-N-(1-phenylethyl)piperidin-4-amine, which has multiple rotatable bonds and a flexible piperidine ring, conformational analysis is crucial. The piperidine ring can adopt several conformations, primarily the chair, boat, and twist-boat forms. rsc.org MD simulations can explore these conformations and determine their relative stabilities. nih.gov

Conformational Landscape: MD simulations can map the potential energy surface of the molecule, identifying low-energy (stable) conformations. nih.gov For the target molecule, this would involve determining the preferred orientation (axial vs. equatorial) of the substituents on the piperidine ring.

Structural Stability: In the context of a ligand-protein complex, MD simulations are used to assess the stability of the binding pose predicted by docking. nih.gov Root Mean Square Deviation (RMSD) of the ligand and protein atoms over time indicates whether the complex is stable or if the ligand dissociates. nih.gov

Solvation Effects: MD explicitly models solvent molecules (typically water), allowing for an accurate representation of how the solvent influences the conformation and interactions of the molecule. frontiersin.org

Table 2: Common Force Fields for MM/MD Simulations

| Force Field | Typical Application | Key Features |

|---|---|---|

| CHARMM | Proteins, nucleic acids, lipids, and small molecules | Well-parameterized for biological systems; includes polarizable options. researchgate.net |

| AMBER | Biomolecules, especially proteins and DNA | Known for its accuracy in representing biomolecular structures and dynamics. nih.gov |

| OPLS-AA | Organic liquids, proteins, and small molecules | Optimized for condensed-phase properties and protein simulations. nih.gov |

| GAFF | General small organic molecules | Designed to be compatible with the AMBER force field for studies of protein-ligand complexes. |

Docking Studies for Ligand-Protein Interaction Prediction and Active Site Characterization

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). acgpubs.org This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate within the active site of its target protein. nih.gov

For 1-ethyl-N-(1-phenylethyl)piperidin-4-amine, docking studies could be used to investigate its potential interactions with various receptors, such as opioid or sigma receptors, which are known targets for similar piperidine-based compounds. nih.govnih.gov

The docking process involves:

Preparation: Obtaining or generating 3D structures of both the ligand and the protein receptor. acgpubs.org

Search Algorithm: Systematically exploring different positions and orientations of the ligand within the receptor's binding site.

Scoring Function: Estimating the binding affinity (e.g., in kcal/mol) for each pose. The pose with the best score is considered the most likely binding mode. nih.gov

Analysis of the top-ranked docking poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. researchgate.netacgpubs.org This information is vital for understanding the basis of molecular recognition and for designing derivatives with improved affinity and selectivity. researchgate.net

Table 3: Predicted Ligand-Protein Interactions from a Conceptual Docking Study

| Interaction Type | Potential Residues Involved | Significance for Binding |

|---|---|---|

| Hydrogen Bond | Aspartic Acid, Serine, Tyrosine | The secondary amine (N-H) can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors. |

| Hydrophobic/Van der Waals | Leucine, Valine, Phenylalanine | The ethyl and phenylethyl groups can form favorable contacts within hydrophobic pockets of the active site. |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | The phenyl ring can stack with aromatic residues in the binding site. |

| Ionic/Salt Bridge | Aspartic Acid, Glutamic Acid | If the piperidine nitrogen is protonated, it can form a strong ionic bond with negatively charged residues. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By building a mathematical model, the activity of new, unsynthesized compounds can be predicted.

To develop a QSAR model for derivatives of 1-ethyl-N-(1-phenylethyl)piperidin-4-amine, a dataset of compounds with known biological activities (e.g., receptor binding affinity, IC₅₀ values) is required. For each compound, a set of molecular descriptors is calculated. These can include:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity.

3D Descriptors: Molecular shape, surface area, and fields from methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates the descriptors with the observed activity. A robust QSAR model can be a powerful predictive tool, guiding the synthesis of new derivatives by highlighting which structural features are most important for enhancing activity. nih.gov

Table 4: Example of a QSAR Data Table Structure

| Compound ID | R1 Group | R2 Group | Molecular Weight | logP | Biological Activity (pIC₅₀) |

|---|---|---|---|---|---|

| 1 | -H | -CH₃ | 246.39 | 3.5 | 6.2 |

| 2 | -F | -CH₃ | 264.38 | 3.7 | 6.5 |

| 3 | -H | -C₂H₅ | 260.42 | 3.9 | 6.8 |

| 4 | -Cl | -C₂H₅ | 294.86 | 4.3 | 7.1 |

Pharmacophore Modeling and Virtual Screening Approaches for 4-Aminopiperidine (B84694) Libraries

A pharmacophore is a three-dimensional arrangement of essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov Pharmacophore modeling is a key technique in drug discovery, used to identify the crucial features responsible for a compound's activity. mdpi.com

Models can be generated in two primary ways:

Ligand-Based: Created by superimposing a set of active molecules and extracting their common chemical features. nih.gov

Structure-Based: Derived from the key interactions observed in a ligand-protein complex, often from X-ray crystallography or docking studies. mdpi.com

Common pharmacophoric features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (H), aromatic rings (AR), and positive/negative ionizable centers (PI/NI). mdpi.com

Once a pharmacophore model for a class of 4-aminopiperidine derivatives is developed and validated, it can be used as a 3D query to perform a virtual screen of large chemical databases. nih.gov This process rapidly filters millions of compounds to identify a smaller subset of "hits" that match the pharmacophore and are therefore more likely to be active, significantly streamlining the search for novel lead compounds. mdpi.com

Table 5: Potential Pharmacophore Features for 4-Aminopiperidine Derivatives

| Feature | Description | Corresponding Moiety in the Target Compound |

|---|---|---|

| Positive Ionizable (PI) | A group that is likely to be positively charged. | The tertiary piperidine nitrogen. |

| Hydrogen Bond Donor (HBD) | An atom capable of donating a hydrogen bond. | The secondary amine (N-H). |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | The phenyl group of the phenylethyl moiety. |

| Hydrophobic (H) | A non-polar group. | The ethyl group and the aliphatic parts of the phenylethyl and piperidine moieties. |

Derivatization Strategies and Analogue Development Based on the 1 Ethyl N 1 Phenylethyl Piperidin 4 Amine Scaffold

Chemical Modifications for Lead Optimization and Compound Library Generation

Lead optimization is a critical phase in drug discovery that refines a promising compound to enhance its efficacy, selectivity, and pharmacokinetic properties. patsnap.compreprints.org The 4-aminopiperidine (B84694) scaffold, central to 1-ethyl-N-(1-phenylethyl)piperidin-4-amine, is a frequent subject of such optimization efforts. nih.gov Chemical manipulation of this scaffold allows for the generation of large compound libraries, enabling a systematic exploration of the structure-activity relationships (SAR). patsnap.comnih.gov

The process often involves modifying several key regions of the molecule. For instance, in a medicinal chemistry campaign focused on a 4-aminopiperidine (4AP) scaffold, researchers systematically altered different linkers and aryl rings attached to the core structure. nih.gov Synthetic methods such as reductive amination and various coupling reactions are employed to create a diverse set of analogues. nih.gov For example, reductive amination of a protected 4-amino-1-Boc-piperidine with an aldehyde can yield a common intermediate, which is then used in subsequent steps to couple with different electrophiles, followed by deprotection. nih.gov

This systematic approach allows for the generation of detailed SAR data, which is crucial for identifying modifications that improve potency and metabolic stability while reducing toxicity. nih.govresearchgate.net Computational tools like quantitative structure-activity relationship (QSAR) modeling and molecular docking are often used alongside synthetic chemistry to predict how structural changes might affect a compound's interaction with its biological target. patsnap.comdanaher.com The goal is an iterative cycle of designing, synthesizing, and testing new compounds to develop a preclinical candidate with an optimal profile. danaher.com

Table 1: Example of SAR Exploration on a 4-Aminopiperidine Scaffold Data based on a representative lead optimization campaign. nih.gov

Synthesis of Bioisosteric Analogs for Probing Molecular Interactions

Bioisosteric replacement is a key strategy in medicinal chemistry where one functional group or atom in a lead compound is replaced by another with similar physical or chemical properties. drughunter.com This technique is used to enhance potency, improve pharmacokinetic properties, reduce toxicity, or probe the specific molecular interactions between a drug and its target. drughunter.combaranlab.org The 4-aminopiperidine scaffold is amenable to such modifications.

A common challenge with molecules containing a basic nitrogen, like in many 4-aminopiperidine derivatives, is off-target activity, such as inhibition of the hERG potassium channel. baranlab.org Bioisosteric replacement of this basic nitrogen with a non-basic linker can attenuate this hERG activity while maintaining the key binding interactions necessary for efficacy. baranlab.org Similarly, heterocyclic rings are often used as bioisosteres for amide groups to increase metabolic stability or for phenyl groups to introduce novel structural features and improve properties like solubility. drughunter.comnih.gov For instance, rings such as oxadiazoles (B1248032) or triazoles can mimic the hydrogen bonding capabilities of amides. drughunter.com

The synthesis of these analogs involves strategic chemical reactions to swap out the targeted moieties. For example, replacing a carboxylic acid group might involve synthesizing an analog with a tetrazole or a 5-oxo-1,2,4-oxadiazole ring, which can mimic the acidic properties of the original group but with different lipophilicity and metabolic profiles. drughunter.com These tailored modifications allow researchers to systematically investigate the role of specific functional groups in binding and activity. nih.gov

Table 2: Common Bioisosteric Replacements

Conformational Analysis of Derivatized 4-Aminopiperidine Structures

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity, as it dictates how the molecule fits into the binding site of its target protein. Conformational analysis of derivatives based on the 1-ethyl-N-(1-phenylethyl)piperidin-4-amine scaffold is therefore essential for understanding their pharmacological properties.

The piperidine (B6355638) ring typically adopts a stable chair conformation. nih.gov The substituents on the ring, such as the 1-ethyl and the 4-N-(1-phenylethyl)amino groups, can exist in either an axial or equatorial position. Generally, bulky substituents preferentially occupy the equatorial position to minimize steric hindrance. nih.gov Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for determining the precise solid-state and solution-phase conformations of these molecules. nih.gov

In the context of drug design, creating conformationally restrained analogs is a common strategy. nih.gov By incorporating the flexible side chains into additional ring systems, the number of accessible conformations is reduced. This "rigidification" can lead to increased potency and selectivity by locking the molecule into its "bioactive" conformation—the shape it adopts when bound to its target. For example, studies on fentanyl analogues where the N-phenethyl group was incorporated into a tetrahydronaphthyl ring system provided valuable insights into the spatial requirements of the opioid receptor binding pocket. nih.gov Such studies revealed that the piperidine ring maintains its chair conformation with the substituents oriented in a specific equatorial and antiperiplanar fashion, highlighting the importance of this spatial arrangement for activity. nih.gov

Development of Probes and Imaging Agents Based on the Core Structure

The 1-ethyl-N-(1-phenylethyl)piperidin-4-amine scaffold can also be adapted to create molecular probes and imaging agents. These are powerful tools used to visualize and quantify biological processes in living organisms at the molecular level, aiding in both basic research and clinical diagnostics. nih.gov The development of such agents involves modifying the core structure to incorporate a reporting moiety, such as a radionuclide for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), or a fluorescent tag for optical imaging. nih.govnih.gov

The design of an effective imaging agent requires careful consideration of several factors. The probe must retain high affinity and specificity for its biological target. nih.gov Furthermore, it must possess suitable pharmacokinetic properties, such as the ability to cross the blood-brain barrier if targeting the central nervous system, and exhibit rapid clearance from non-target tissues to ensure a high signal-to-noise ratio. nih.gov

The synthesis of these probes involves chemically attaching an imaging isotope, like fluorine-18 (B77423) ([¹⁸F]) for PET, or iodine-125 (B85253) ([¹²⁵I]) for SPECT and autoradiography, to the scaffold. nih.govnih.govresearchgate.net This often requires multi-step synthetic procedures to introduce a functional group onto the molecule that can then be radiolabeled. nih.gov For example, a precursor molecule might be synthesized with a leaving group (like tosylate) or a reactive site for coupling with a radiolabeled synthon. nih.gov These imaging agents enable non-invasive studies of receptor density, enzyme activity, or the progression of diseases. nih.gov

Table 3: Imaging Modalities and Corresponding Probe Types

Future Directions and Emerging Research Avenues for 4 Aminopiperidines

Advancements in Asymmetric Synthesis for Chiral 4-Aminopiperidines

The synthesis of enantiomerically pure chiral compounds is critical in drug development, as different enantiomers can have vastly different biological activities. For chiral 4-aminopiperidines like 1-ethyl-N-(1-phenylethyl)piperidin-4-amine, which possesses a stereocenter at the alpha-carbon of the phenylethyl group, asymmetric synthesis is paramount.

Recent research has focused on developing highly diastereoselective and enantioselective methods to produce these chiral scaffolds. One notable approach involves the diastereoselective synthesis from chiral iminopiperidines. For instance, chiral nonracemic 3-substituted cis- and trans-4-aminopiperidines have been successfully obtained from 1-benzyl-4-[(S)-1-phenylethyl]iminopiperidines. researchgate.net This method utilizes a sequence of metalation, alkylation, and subsequent reduction to control the stereochemistry. researchgate.net

Another powerful strategy is the three-component cascade coupling reaction. This method has been used to assemble a functionalized piperidinone skeleton in a single pot from a chiral nitro diester, which itself is accessed via a highly enantioselective Michael addition. acs.orgnih.gov Subsequent chemical transformations, including a base-catalyzed epimerization and crystallization-driven resolution, yield the desired trans isomer with high purity. acs.orgnih.gov Such multi-component reactions represent a significant step forward in efficiency for creating complex chiral piperidines. acs.orgnih.gov

These advanced synthetic strategies are crucial for accessing specific stereoisomers of 4-aminopiperidine (B84694) derivatives, enabling detailed investigation into their structure-activity relationships.

Table 1: Modern Asymmetric Synthesis Strategies for Chiral Piperidines

| Method | Key Features | Potential Advantage for 1-ethyl-N-(1-phenylethyl)piperidin-4-amine |

|---|---|---|

| Diastereoselective Alkylation | Use of a chiral auxiliary (e.g., (S)-1-phenylethyl) on an iminopiperidine to direct stereoselective alkylation. researchgate.net | Precise control over the stereocenter on the piperidine (B6355638) ring if further substitution were desired. |

| Three-Component Cascade Coupling | One-pot assembly of a functionalized piperidinone skeleton from multiple starting materials. acs.orgnih.gov | Highly efficient route to complex, functionalized precursors for chiral 4-aminopiperidines. |

| Enantioselective Hydrogenation | Catalytic hydrogenation of pyridine (B92270) precursors using chiral catalysts to create stereocenters on the piperidine ring. nih.gov | Direct method to establish stereochemistry during the formation of the piperidine ring itself. |

Application of Flow Chemistry and Automation in Synthesis

The synthesis of pharmaceutical intermediates and active ingredients is increasingly benefiting from the adoption of flow chemistry and automation. These technologies offer significant advantages over traditional batch processing, including improved safety, consistency, scalability, and speed.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is particularly well-suited for piperidine synthesis. A continuous flow protocol has been developed for the highly diastereoselective synthesis of α-chiral piperidines, yielding products in minutes with high yields. acs.org This method's scalability and efficiency highlight its utility for producing drug precursors. acs.org Electroreductive cyclization in a flow microreactor has also been demonstrated for synthesizing piperidine derivatives, offering an efficient alternative to conventional batch reactions. researchgate.net

Automation is another key driver of innovation. Automated robotic systems have been established for the multi-step radiosynthesis of complex piperidine-containing molecules for applications like PET imaging. researchgate.net Furthermore, automated nanoscale synthesis platforms, using technologies like immediate drop-on-demand (I-DOT), allow for the rapid creation of large libraries of derivatives for high-throughput screening. nih.gov This diversity-oriented synthesis is invaluable in the early stages of drug discovery for exploring structure-activity relationships. nih.gov The application of these automated and flow-based methods could significantly accelerate the synthesis and evaluation of analogs of 1-ethyl-N-(1-phenylethyl)piperidin-4-amine.

Novel Spectroscopic and Imaging Techniques for Real-Time Analysis

The analysis of chiral molecules and the real-time monitoring of chemical reactions are critical challenges in modern chemistry. For 4-aminopiperidines, especially chiral ones, novel analytical techniques are emerging that provide faster and more detailed information than traditional methods like chromatography.

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful tool for the rapid analysis of chirality. rsc.org CD spectroscopy is inherently sensitive to chiral structures and can be used to determine the enantiomeric excess (ee) and absolute configuration of chiral amines. nih.govnsf.gov High-throughput screening methods have been developed that combine CD measurements with fluorescence-based assays to determine both the ee and concentration of chiral amine products in a matter of minutes. nih.gov These optical methods are significant alternatives to slower, serial techniques like chiral HPLC or NMR. rsc.org

Mass spectrometry (MS), once considered "chirally blind," can now be used for chiral analysis by reacting analytes with chiral reference molecules. acs.org Tandem MS, in particular, allows for the measurement of small energy differences in the dissociation of diastereomeric complexes, enabling chiral recognition and quantification. acs.org These advanced spectroscopic methods provide powerful tools for the quality control and detailed study of chiral 4-aminopiperidines and their synthesis.

Table 2: Emerging Analytical Techniques for Chiral 4-Aminopiperidines

| Technique | Principle | Application |

|---|---|---|

| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. rsc.org | Rapid determination of enantiomeric excess and absolute configuration. nsf.gov |

| Fluorescence Indicator Displacement Assay | A chiral analyte displaces a fluorophore from a sensor complex, causing a change in fluorescence. nih.gov | High-throughput quantification of chiral amine concentration. |

| Mass Spectrometry (MS) with Chiral Reference Molecules | Formation of diastereomeric complexes with a chiral reference allows for differentiation and quantification by MS/MS. acs.org | Chiral analysis and quantification from complex mixtures with high sensitivity. |

Integration of Artificial Intelligence and Machine Learning in Structure-Based Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. nih.govresearchgate.net For scaffolds like 4-aminopiperidine, these computational tools can analyze vast datasets to predict biological activity, optimize properties, and generate novel molecular structures.

In structure-based drug design, AI and ML algorithms can predict how a molecule will bind to a specific biological target. mdpi.com By learning from existing data on protein structures and ligand interactions, these models can screen virtual libraries of millions of compounds far more quickly than physical screening. researchgate.net This "high-throughput virtual screening" helps to identify promising hit compounds for further development. nih.gov

Furthermore, AI is used for de novo drug design, where algorithms generate entirely new molecular structures with desired properties. nih.gov Recurrent neural networks (RNNs) and other deep learning models can be trained to create molecules that are predicted to be active against a specific target while also having favorable ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.netmdpi.com This integrated approach reduces the risk of late-stage failures and streamlines the path from initial concept to a viable drug candidate. nih.gov

Exploration of New Molecular Targets and Interaction Mechanisms for 4-Aminopiperidine Scaffolds

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry due to its ability to be readily modified to interact with a wide range of biological targets. While historically important in areas like analgesics, ongoing research continues to uncover new therapeutic applications for this versatile core.

Researchers are actively exploring 4-aminopiperidine derivatives as potent inhibitors for new and challenging molecular targets. For example, a 4-aminopiperidine scaffold was identified as a potent inhibitor of Hepatitis C Virus (HCV) assembly through a high-throughput phenotypic screen. nih.gov Subsequent optimization of this scaffold led to derivatives with increased potency and improved drug-like properties. nih.gov

The scaffold has also been investigated for its potential as cognition-enhancing drugs in the context of neurodegenerative diseases like Alzheimer's. nih.gov Analogs have demonstrated high activity in preclinical models, suggesting they may be promising leads for new nootropic agents. nih.gov Additionally, the 4-aminopiperidine core is being used to develop inhibitors for targets such as the NLRP3 inflammasome and fatty acid-binding protein 4 (FABP4), which are implicated in inflammatory diseases, metabolic disorders, and cancer. mdpi.comresearchgate.net This continuous exploration of new biological space ensures that the 4-aminopiperidine scaffold will remain a valuable component in the development of future medicines.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-ethyl-N-(1-phenylethyl)piperidin-4-amine, and how can reaction conditions be tailored to improve yields?

- Methodological Answer : The synthesis typically involves alkylation of piperidin-4-amine derivatives. For example, N-(1-phenylethyl)piperidin-4-amine can be alkylated with ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃ or NaH) in solvents like ethanol or acetonitrile under reflux (60–80°C). Monitoring reaction progress via TLC and optimizing molar ratios (e.g., 1:1.2 substrate:alkylating agent) can enhance yields. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. Which analytical techniques are critical for characterizing 1-ethyl-N-(1-phenylethyl)piperidin-4-amine, and how are they applied?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., ethyl group protons at δ ~1.2 ppm, piperidine ring protons at δ ~2.5–3.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₅H₂₄N₂: calculated 232.1943).

- LC-MS : Used to identify byproducts and assess purity (>95% for biological assays) .

Q. What preliminary biological screening approaches are suitable for this compound?

- Methodological Answer : Begin with in vitro receptor binding assays targeting CNS receptors (e.g., serotonin 5-HT₂A or dopamine D₂ receptors). Use radioligand displacement assays (e.g., [³H]ketanserin for 5-HT₂A) to determine IC₅₀ values. Follow up with functional assays (e.g., cAMP modulation) to assess agonist/antagonist activity .

Advanced Research Questions

Q. How can computational methods like DFT elucidate reaction mechanisms involving piperidin-4-amine derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to identify reactive sites. For oxidation studies (e.g., permanganate-mediated), analyze HOMO/LUMO energies to predict electron transfer pathways. Transition state optimization (e.g., using B3LYP/6-31G*) can validate proposed mechanisms, such as intermediate complex formation during oxidation .

Q. What strategies resolve contradictions in reported biological activities of structurally similar piperidin-4-amine analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., ethyl vs. benzyl groups) and measure binding affinities.

- Meta-Analysis : Compare data across studies using standardized assays (e.g., uniform receptor cell lines).

- Molecular Dynamics (MD) Simulations : Model receptor-ligand interactions to explain divergent activities (e.g., fluorophenyl vs. chlorophenyl substitutions altering hydrophobic interactions) .

Q. How do reaction kinetics and activation parameters inform the stability of 1-ethyl-N-(1-phenylethyl)piperidin-4-amine under oxidative conditions?

- Methodological Answer : Conduct pseudo-first-order kinetic studies (e.g., with KMnO₄ in alkaline media). Calculate activation parameters (∆H‡, ∆S‡) via the Eyring equation. For example, a ∆H‡ > 50 kJ/mol suggests high thermal stability, while negative ∆S‡ indicates a associative transition state. Use LC-MS to identify degradation products (e.g., oxidized piperidine rings) .

Q. What experimental designs validate the compound’s selectivity for specific neurotransmitter receptors?

- Methodological Answer :

- Panels of Receptor Assays : Test against 20+ receptors (e.g., adrenergic, opioid) to identify off-target effects.

- Knockout Models : Use CRISPR-edited cell lines lacking specific receptors to confirm target engagement.

- Allosteric Modulation Studies : Apply positive/negative allosteric modulators to dissect binding sites .

Key Takeaways for Researchers

- Synthesis : Optimize alkylation conditions (base, solvent, temperature) for scalability.

- Characterization : Combine NMR, MS, and LC-MS for rigorous purity assessment.

- Biological Profiling : Use SAR and computational modeling to navigate structural complexities.

- Mechanistic Studies : Apply DFT and kinetic analyses to decode reactivity and stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.